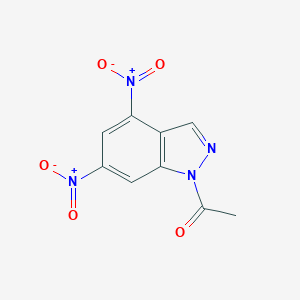![molecular formula C16H14N4O3S B389151 2-{[3,5-Dicyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B389151.png)
2-{[3,5-Dicyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3,5-Dicyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridine ring substituted with cyano and methoxy groups, along with a sulfanylacetamide moiety, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3,5-Dicyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 2-methoxybenzaldehyde and malononitrile.
Introduction of Cyano Groups: The cyano groups are introduced via a nucleophilic substitution reaction using suitable reagents like cyanogen bromide.
Formation of the Sulfanylacetamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-{[3,5-Dicyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyano or methoxy groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Cyanogen bromide, various nucleophiles, solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted pyridine compounds.
Aplicaciones Científicas De Investigación
2-{[3,5-Dicyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{[3,5-Dicyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors involved in key biological processes.
Pathways: Modulating signaling pathways related to cell growth, apoptosis, or immune response.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide: A compound with a similar sulfanylacetamide moiety but different substituents on the pyridine ring.
Acetamide, 2-[[3,5-dicyano-1,4,5,6-tetrahydro-4-(2-methoxyphenyl)-6-oxo-2-pyridinyl]thio]-: Another compound with a similar core structure but different functional groups.
Uniqueness
The uniqueness of 2-{[3,5-Dicyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide lies in its specific combination of cyano, methoxy, and sulfanylacetamide groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H14N4O3S |
|---|---|
Peso molecular |
342.4g/mol |
Nombre IUPAC |
2-[[3,5-dicyano-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C16H14N4O3S/c1-23-12-5-3-2-4-9(12)14-10(6-17)15(22)20-16(11(14)7-18)24-8-13(19)21/h2-5,10,14H,8H2,1H3,(H2,19,21)(H,20,22) |
Clave InChI |
AZEMTNJQXSOTML-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2C(C(=O)NC(=C2C#N)SCC(=O)N)C#N |
SMILES canónico |
COC1=CC=CC=C1C2C(C(=O)NC(=C2C#N)SCC(=O)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![13-amino-7-oxo-9-thiophen-3-yl-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile](/img/structure/B389068.png)

![N,N-diethyl-2-[(3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B389070.png)
![(2Z)-3-ETHYL-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-(4-PHENOXYPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE](/img/structure/B389073.png)
![2-{[2-(3-chlorophenoxy)propanoyl]amino}-6-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B389076.png)
![2-[(2-chlorobenzoyl)amino]-6-methyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B389077.png)
![(4E)-5-[4-(dimethylamino)phenyl]-1-hexyl-4-[hydroxy(4-methylphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B389078.png)
![N-[5-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-pentadienyl]-N-phenylacetamide](/img/structure/B389081.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B389082.png)
![N-(4-methoxyphenyl)-2-[(3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B389083.png)
![3-[(2Z)-2-[(4-chlorophenyl)imino]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-3(2H)-yl]propan-1-ol](/img/structure/B389085.png)



